![molecular formula C35H42N4O7S B567014 Fmoc-N-Me-Arg(Pbf)-OH CAS No. 913733-27-4](/img/structure/B567014.png)
Fmoc-N-Me-Arg(Pbf)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Me-Arg(Pbf)-OH is a derivative used for the introduction of N-α-methyl-arginine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It has a molar mass of 662.80 g/mol .
Synthesis Analysis
The synthesis of Fmoc-N-Me-Arg(Pbf)-OH involves the use of any standard activation method . The Pbf protecting group can be easily cleaved during the trifluoroacetic acid (TFA)-mediated cleavage reaction .
Molecular Structure Analysis
The Hill formula for Fmoc-N-Me-Arg(Pbf)-OH is C₃₅H₄₂N₄O₇S₇ . The structure formula can be found on the product page .
Chemical Reactions Analysis
The poor performance of Fmoc-N-Me-Arg(Pbf)-OH in peptide chain growth is attributed to the formation of a fully inactive δ-lactam, which often results in a reduction in yield and the concomitant formation of the corresponding des-Arg peptides .
Physical And Chemical Properties Analysis
Fmoc-N-Me-Arg(Pbf)-OH appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .
Aplicaciones Científicas De Investigación
Improvement of Solid-Phase Peptide Synthesis (SPPS) : The incorporation of Fmoc-Arg(Pbf)-OH in SPPS using N-butylpyrrolidinone (NBP) as a solvent was explored by De la Torre et al. (2020). They developed a strategy to improve the performance of SPPS, particularly for the industrial preparation of peptides using this approach (De la Torre et al., 2020).
Synthesis of Pbf-Protected Argininic Acid : The efficiency of NO as a temporary guanidino-protecting group in the synthesis of Pbf-protected argininic acid, a building block for Fmoc-SPPS, was demonstrated by Cupido et al. (2005). They obtained high yields using a large excess of nitrosating agent (Cupido et al., 2005).
Enhanced Synthesis Methods : Yong-yu Hong (2006) studied the synthesis of Fmoc-Arg(Pbf)-OH and found that adding phase-transfer catalyzer tetraethyl ammonium bromide (TEBA) improved the reaction efficiency and yield (Hong Yong-yu, 2006).
Microwave-Irradiation Techniques : Shen Shu-bao (2012, 2009) explored the use of microwave-irradiation in the solid phase synthesis of peptides, such as leuprorelin, involving Fmoc-Arg(Pbf)-OH. This technique improved the yield and efficiency of the coupling reactions (Shen Shu-bao, 2012), (Shen Shu-bao, 2009).
Impurity Identification in Fmoc-Amino Acids : Hlebowicz et al. (2008) identified beta-Ala contamination in Fmoc-amino acids, including Fmoc-Arg(Pbf)-OH, as a general problem in the manufacture of peptide drug substances. They collaborated with suppliers to introduce new specifications to limit these impurities (Hlebowicz et al., 2008).
Optimization of Solid-Phase Synthesis Conditions : Roodbeen et al. (2012) conducted a study on microwave heating in the solid-phase synthesis of N-methylated peptides. They found that incorporation of Fmoc-Arg(Pbf)-OH had higher yields at room temperature, highlighting the impact of temperature on synthesis efficiency (Roodbeen et al., 2012).
Application in Antitumor Peptide Synthesis : The synthesis of antitumor peptide AP-9 using Fmoc-SPPS was explored by Pingkai O. (2007). They optimized conditions for the coupling reaction involving Fmoc-Arg(Pbf)-OH, achieving a high yield of 80.2% (Pingkai O., 2007).
Synthesis of Alzheimer's Aβ-Amyloid Peptide : Milton et al. (1997) described the use of Fmoc-aminoacyl fluorides, including Fmoc-Arg(Pbf)-OH, in the synthesis of Alzheimer's Aβ-amyloid peptide, demonstrating an improvement in yield and purity (Milton et al., 1997).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKXARLCPKZHJ-LJAQVGFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-Arg(Pbf)-OH | |
CAS RN |
913733-27-4 |
Source
|
Record name | Fmoc-N-Me-Arg(Pbf)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.